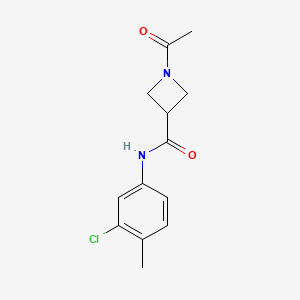
1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Prophylactic Efficacy of AChE Inhibitors
The compound , 1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide, shares structural similarities with cholinesterase inhibitors. A study by Lorke and Petroianu (2018) discussed the pretreatment efficacy of reversible Acetylcholinesterase (AChE) inhibitors against organophosphate exposure. Although the specific compound wasn't mentioned, it's relevant due to the structural similarity and the potential for AChE inhibitory activity. The study revealed that reversible AChE inhibitors like K-27 provided significant prophylactic efficacy against a broad range of organophosphates, suggesting a potential application for similar compounds in mitigating organophosphate toxicity (Lorke & Petroianu, 2018).
Potential in Stereoselective Synthesis
Philip et al. (2020) highlighted the utility of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of N-heterocycles like azetidines. Given the structural relevance, this compound may have potential applications in the stereoselective synthesis of various structurally complex and therapeutically relevant compounds (Philip et al., 2020).
Involvement in Protein Turnover
Research by Kuhl et al. (1998) on N-methylhistidine (3-meH) acetylation in rats indicated the importance of N-acetylation in protein turnover and muscle catabolism. While the study didn't directly involve this compound, the involvement of N-acetylated compounds in biological processes like protein turnover underscores the potential significance of this compound in related biochemical pathways (Kuhl et al., 1998).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide” and similar azetidine derivatives could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by azetidine derivatives , these compounds may have potential applications in medicinal chemistry and drug discovery.
Propiedades
IUPAC Name |
1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-3-4-11(5-12(8)14)15-13(18)10-6-16(7-10)9(2)17/h3-5,10H,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQUVWPLMMKHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CN(C2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
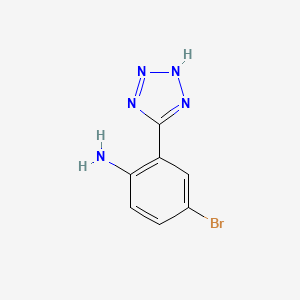

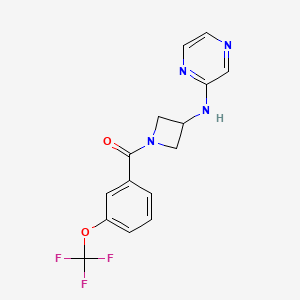
![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)
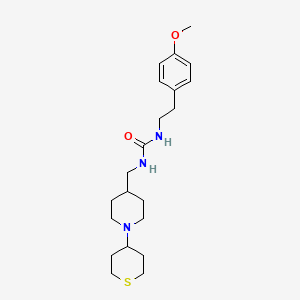
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)
![7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002079.png)
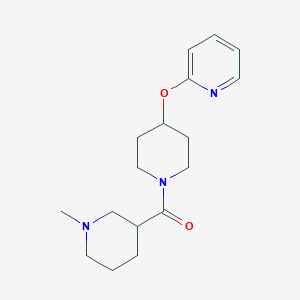
![2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002084.png)
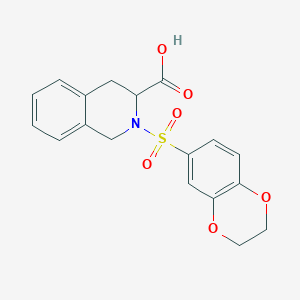
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3002087.png)

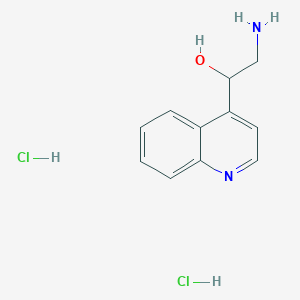
![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)
